

Quantifying lactate flux with L-Lactic acid-13C3.

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Compound of Interest

Compound Name: L-Lactic acid-13C3

Cat. No.: B11934391

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Application Note & Protocol

Topic: Quantifying Lactate Flux with L-Lactic Acid-13C3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a critical player in cellular metabolism, signaling, and intercellular communication. It functions as a primary energy source in various tissues, including the heart and brain, and plays a key role in the metabolic reprogramming of cancer cells (the "Warburg effect").[1][2][3] Quantifying the dynamics of lactate production and consumption, known as lactate flux, is essential for understanding physiological and pathological processes. Stable isotope tracing using **L-Lactic acid-13C3** offers a powerful method to track the metabolic fate of lactate in both in vitro and in vivo systems, providing quantitative insights into pathway activities that are unattainable with concentration measurements alone.[4][5]

This application note provides detailed protocols for utilizing **L-Lactic acid-13C3** to measure lactate flux, covering experimental design, sample preparation, and analytical methods.

Principle of the Method

The core of this technique involves introducing uniformly labeled **L-Lactic acid-13C3** into a biological system.[4] The 13C atoms from the lactate tracer are incorporated into downstream





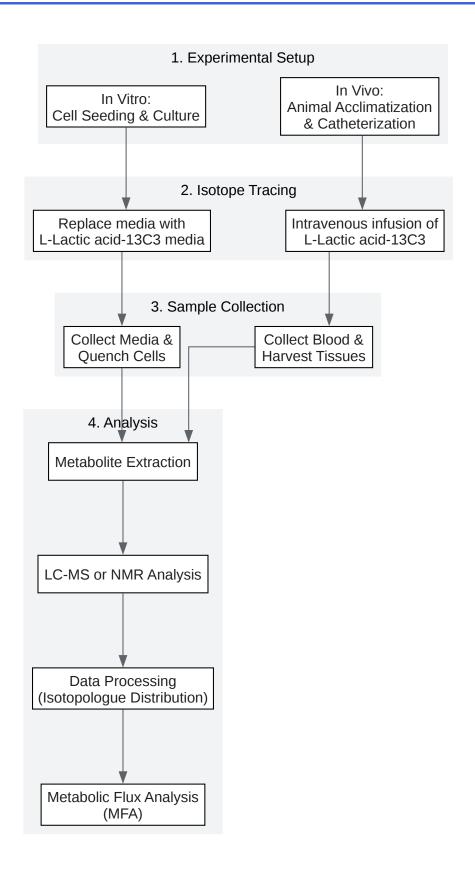


metabolites as it is metabolized. The primary route involves the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), which can then enter the tricarboxylic acid (TCA) cycle in the mitochondria.[6][7] By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the rate of incorporation and the distribution of the 13C label in key metabolites like pyruvate, citrate, glutamate, and malate.[6][8] This labeling pattern provides a dynamic readout of lactate's contribution to energy metabolism and allows for the calculation of metabolic flux rates through specific pathways.[5][9][10]

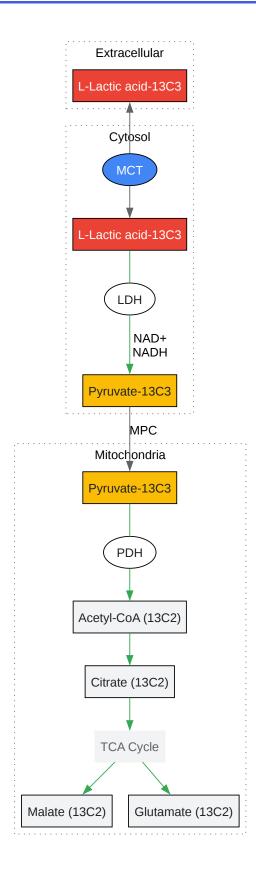
Experimental Workflow

The overall workflow for a lactate flux experiment involves several key stages, from initial experimental setup to final data analysis. The process is applicable to both cell culture and animal models, with specific modifications for each system.









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